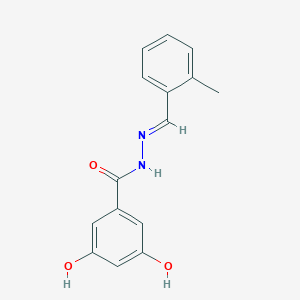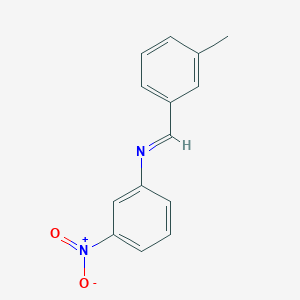![molecular formula C19H15N3O4 B325917 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B325917.png)
N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group attached to a naphthyl ring and a nitrobenzohydrazide moiety, making it a subject of interest for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxy-1-naphthaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group and nitro group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones and related oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthyl and benzohydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and naphthyl ring contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2-methoxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide
- N’-[(2-(4-fluorobenzyl)oxy)-1-naphthyl)methylene]benzohydrazide
Uniqueness
N’-[(1E)-(2-methoxy-1-naphthyl)methylene]-4-nitrobenzohydrazide stands out due to its unique combination of a methoxy group, naphthyl ring, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C19H15N3O4 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-26-18-11-8-13-4-2-3-5-16(13)17(18)12-20-21-19(23)14-6-9-15(10-7-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+ |
Clave InChI |
YDSXHEWXXXYPJI-UDWIEESQSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N-phenylbenzamide](/img/structure/B325836.png)
![2-[(4-cyanobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325837.png)
![4-[(2-Methylbenzylidene)amino]phenol](/img/structure/B325839.png)
![5-Methyl-2-[(2-methylbenzylidene)amino]phenol](/img/structure/B325840.png)


![N-{4-[(2-ethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B325843.png)
![3-[(2-Chlorobenzylidene)amino]benzamide](/img/structure/B325845.png)
![N,N'-bis{(E)-[2-(benzyloxy)phenyl]methylidene}naphthalene-1,5-diamine](/img/structure/B325849.png)
![(6E)-6-[(3,4-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325851.png)
![4-[2-(4-hydroxybenzoyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B325852.png)
![(6E)-6-[(3-iodo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B325854.png)
![4-{[(4-Bromo-3-chlorophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B325855.png)
![(6E)-6-[(3-chloro-2-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B325857.png)
